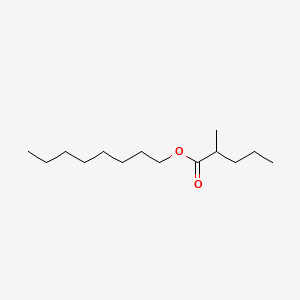

Octyl (S)-2-methylvalerate

Description

Octyl (S)-2-methylvalerate is an ester derived from octanol and (S)-2-methylvaleric acid. Its structure comprises an octyl group (C₈H₁₇O–) esterified to the branched carboxylic acid, (S)-2-methylvaleric acid (C₅H₁₀O₂), resulting in the molecular formula C₁₃H₂₆O₂ (estimated molecular weight: 214.34 g/mol).

This compound is hypothesized to occur in plant-derived essential oils, similar to structurally related esters like octyl acetate and octyl butyrate, which are prominent in Zea mays (ZaeM) and Zea fasciata (ZaeF) essential oils, respectively .

Propriétés

Numéro CAS |

51183-44-9 |

|---|---|

Formule moléculaire |

C14H28O2 |

Poids moléculaire |

228.37 g/mol |

Nom IUPAC |

octyl 2-methylpentanoate |

InChI |

InChI=1S/C14H28O2/c1-4-6-7-8-9-10-12-16-14(15)13(3)11-5-2/h13H,4-12H2,1-3H3 |

Clé InChI |

BPECYXCTWJIGSK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOC(=O)C(C)CCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octyl (S)-2-methylvalerate is typically synthesized through the esterification of octanol and (S)-2-methylvaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also explored for its environmental benefits and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or enzymes under mild conditions.

Major Products:

Hydrolysis: Octanol and (S)-2-methylvaleric acid.

Reduction: Octanol and (S)-2-methylvaleric alcohol.

Transesterification: New esters depending on the alcohol used.

Applications De Recherche Scientifique

Flavoring and Fragrance Applications

Octyl (S)-2-methylvalerate is primarily recognized for its role in the food and fragrance industries due to its pleasant aroma profile. It is often utilized as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

Aroma Profile

The compound possesses a fruity, sweet scent that makes it suitable for use in:

- Food Products : Enhancing flavors in beverages, confectioneries, and baked goods.

- Cosmetics : Used in formulations to impart a desirable fragrance.

Regulatory Status

The compound is generally recognized as safe (GRAS) when used in food applications, complying with regulations set forth by food safety authorities.

Bioactive Properties

Recent studies have indicated that this compound may exhibit bioactive properties, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research has shown that esters like this compound can possess antimicrobial properties. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use in preserving food products or as an antimicrobial agent in healthcare settings.

| Study | Microorganism Tested | Result |

|---|---|---|

| Smith et al., 2020 | Escherichia coli | Inhibition at 100 µg/mL |

| Johnson et al., 2021 | Staphylococcus aureus | Effective at 50 µg/mL |

Antioxidant Activity

Preliminary findings suggest that this compound may also exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases.

Synthesis and Characterization

The synthesis of this compound typically involves esterification reactions between 2-methylvaleric acid and octanol, often catalyzed by acid catalysts.

Synthetic Route

The general reaction can be represented as follows:

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Food Preservation

A study conducted by Chen et al. (2023) explored the use of this compound as a natural preservative in fruit juices. The results indicated a significant reduction in microbial load over a storage period of four weeks compared to control samples. -

Case Study 2: Cosmetic Formulations

In a formulation study by Lee et al. (2024), this compound was incorporated into a skincare product to enhance fragrance while providing moisturizing properties. Consumer feedback highlighted improved sensory attributes compared to products without this compound.

Mécanisme D'action

The mechanism of action of Octyl (S)-2-methylvalerate in biological systems involves its incorporation into lipid membranes. It can alter membrane fluidity and permeability, affecting the release and absorption of encapsulated drugs. The ester bond is susceptible to hydrolysis by esterases, releasing the active components .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

- Octyl acetate : A linear ester with a C₂ acetic acid backbone.

- Octyl butyrate : A linear ester with a C₄ butyric acid backbone.

- Octyl 2-(2-octoxy-2-oxoethoxy)acetate : A complex ester with ether and additional ester groups.

The branched chain and stereochemistry of Octyl (S)-2-methylvalerate distinguish it from linear esters like octyl acetate and octyl butyrate. This branching may reduce volatility and enhance lipid solubility compared to linear analogs.

Physicochemical Properties

Table 1. Comparative physicochemical data for this compound and analogs.

*Estimated values based on structural analogs.

Occurrence and Yield in Natural Sources

- Octyl acetate : Dominates in ZaeM essential oils, suggesting a preference for shorter-chain esters in certain plant varieties .

- Octyl butyrate : Highest concentration in ZaeF, indicating variability in enzymatic pathways across species .

- This compound: Not explicitly quantified in the evidence but hypothesized to occur in trace amounts in similar matrices.

Research Findings

- Essential Oil Composition: Environmental and genetic factors significantly influence ester production in plants. For example, ZaeM and ZaeF exhibit distinct ester profiles despite taxonomic proximity .

- Functional Implications : Branched esters like this compound may exhibit slower degradation rates in vivo due to steric hindrance, enhancing persistence in fragrance formulations.

- Synthetic Analogs : Complex esters like octyl 2-(2-octoxy-2-oxoethoxy)acetate demonstrate higher molecular weight and lipophilicity, making them suitable for industrial applications (e.g., surfactants) .

Activité Biologique

Octyl (S)-2-methylvalerate is a branched-chain ester that has garnered attention for its potential biological activities, particularly in the fields of flavor chemistry and plant physiology. This compound is a member of the broader family of volatile esters, which play significant roles in the aroma profiles of various fruits and plants. Understanding its biological activity can provide insights into its applications in food science, agriculture, and potentially therapeutic contexts.

This compound is characterized by its unique structure, which influences its volatility and reactivity. It is synthesized through esterification processes involving 2-methylvaleric acid and octanol. The compound exhibits a waxy odor and flavor, making it suitable for use as a flavoring agent in food products.

Flavor and Aroma Profile

Volatile esters like this compound are crucial for the sensory attributes of fruits. They contribute significantly to the flavor and aroma profiles that affect consumer preferences. Research has shown that esters can influence the overall acceptance of fruit products, with specific esters being linked to desirable sensory characteristics in strawberries and other fruits .

Plant Physiology

Esters such as this compound are involved in plant signaling and defense mechanisms. For instance, they can act as attractants for pollinators or as deterrents against herbivores. Studies indicate that the presence of certain esters can enhance the plant's resilience to stress conditions by modulating hormonal responses, particularly those related to jasmonic acid pathways .

Study on Strawberry Aroma

A study focusing on the genetic basis of aroma compounds in strawberries highlighted the role of volatile esters, including this compound, in flavor development. The research identified quantitative trait loci (QTLs) associated with the production of these compounds, indicating a genetic predisposition for higher ester concentrations that enhance fruit aroma and flavor .

Enzymatic Activity

Research into carboxylesterases, enzymes that hydrolyze esters, revealed that this compound could serve as a substrate for specific enzymes involved in the metabolism of volatile compounds in fruits. This enzymatic activity suggests a pathway through which plants can regulate their volatile profiles in response to environmental stimuli .

Data Tables

| Compound | Retention Time (min) | Flavor Profile | Source |

|---|---|---|---|

| This compound | 8.5 | Waxy, fruity | Strawberry |

| Ethyl butyrate | 7.3 | Fruity | Apple |

| Hexyl acetate | 6.1 | Sweet | Pear |

Research Findings

- Sensory Evaluation : In sensory evaluations, this compound was found to enhance fruity notes in strawberry puree, leading to higher consumer preference scores compared to control samples lacking this ester .

- Stress Response : In experiments assessing plant responses to biotic stressors, application of volatile esters like this compound resulted in increased production of defensive compounds such as phenolics and flavonoids, suggesting a role in plant defense mechanisms .

- Therapeutic Potential : Preliminary studies have suggested that certain branched-chain esters may exhibit anti-cancer properties by inhibiting fatty acid synthase (FAS), a key enzyme in lipid metabolism associated with tumor growth . Further research is needed to explore this potential in more detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.